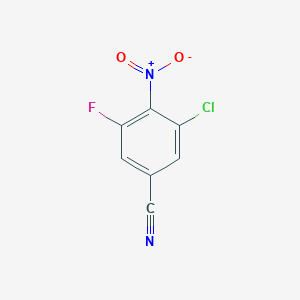
3-Chloro-5-fluoro-4-nitrobenzonitrile
Overview
Description
3-Chloro-5-fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2 It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluoro-4-nitrobenzonitrile can be synthesized through a multi-step process involving nitration, halogenation, and cyanation reactions. One common method involves the nitration of 3-fluorobenzonitrile using concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions typically require controlled temperatures and gradual addition of reagents to ensure safety and yield optimization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like stannous chloride or iron in acetic acid.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) can be used for halogen exchange reactions.
Reduction: Stannous chloride in hydrochloric acid or iron in acetic acid are commonly used for reducing the nitro group.
Oxidation: Various oxidizing agents, such as potassium permanganate or chromium trioxide, can be employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-chloro-5-fluoro-4-aminobenzonitrile, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-5-fluoro-4-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-nitrobenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitrobenzonitrile: Similar in structure but lacks the chloro substituent.
3,5-Difluoro-4-nitrobenzonitrile: Contains an additional fluoro substituent instead of chloro.
3-Chloro-4-fluorobenzonitrile: Lacks the nitro group and has different reactivity.
Uniqueness
3-Chloro-5-fluoro-4-nitrobenzonitrile is unique due to the combination of chloro, fluoro, and nitro substituents, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-chloro-5-fluoro-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMZVEHEOIYSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288419 | |
| Record name | 3-Chloro-5-fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273585-10-6 | |
| Record name | 3-Chloro-5-fluoro-4-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273585-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


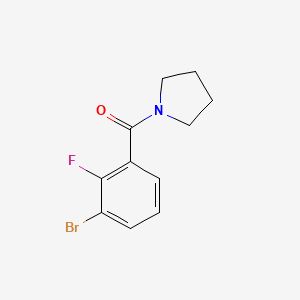
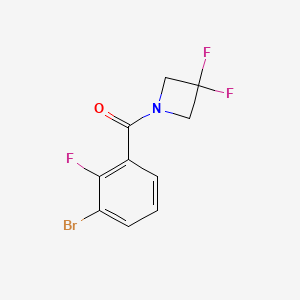
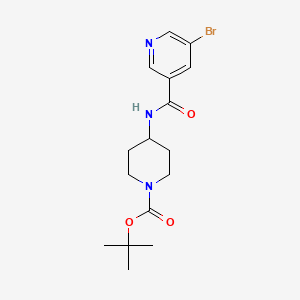
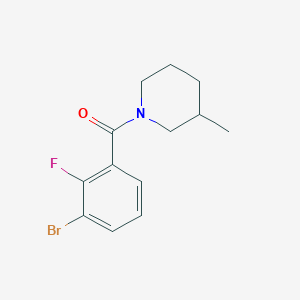


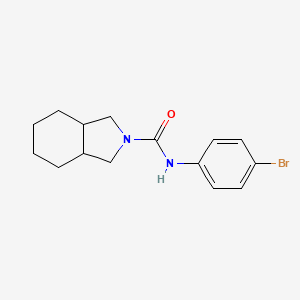
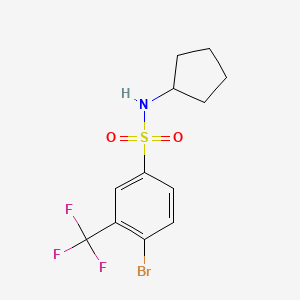

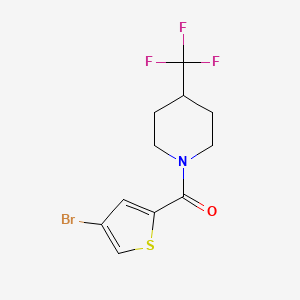
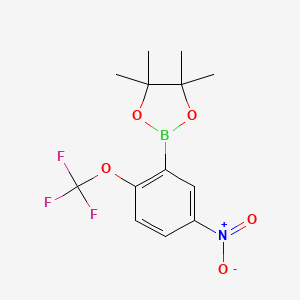
![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)
![4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B8234741.png)
